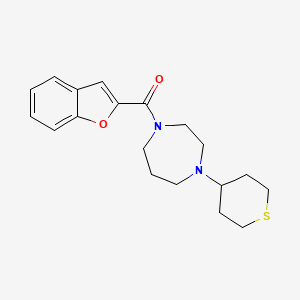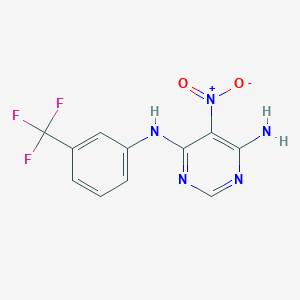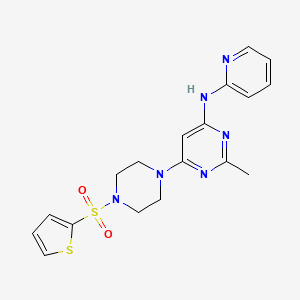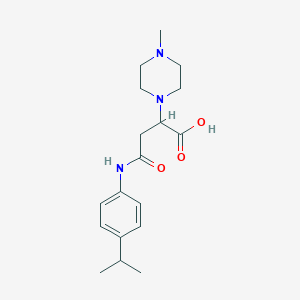![molecular formula C19H26ClN3O2S B2977360 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride CAS No. 1189494-74-3](/img/structure/B2977360.png)
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O2S and its molecular weight is 395.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting tumor growth. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-inflammatory Activity
The benzamide structure in this compound suggests anti-inflammatory potential. Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB and COX-2. By suppressing pro-inflammatory mediators, it could be a candidate for managing inflammatory diseases .
Neuroprotective Effects
Given the thiazolo-pyridine moiety, researchers have explored its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions. Preclinical studies have shown promise, but clinical validation is necessary .
Antiviral Activity
Preliminary data indicate that this compound exhibits antiviral effects against certain viruses. It may interfere with viral replication or entry mechanisms. Investigations have targeted herpesviruses, influenza, and other enveloped viruses .
Epigenetic Modulation
Considering its structural similarity to 5-methylcytosine, this compound might influence DNA methylation patterns. Researchers speculate that it could affect gene expression by altering DNA methylation status. Further studies are warranted to confirm this hypothesis .
Cardiovascular Applications
The pentyloxy side chain suggests potential cardiovascular effects. Researchers have explored its impact on blood pressure regulation, vascular tone, and platelet aggregation. However, clinical trials are needed to validate any cardioprotective properties .
Metabolic Disorders
The compound’s unique structure may interact with metabolic pathways. Investigations have touched upon its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It could hold promise for managing metabolic disorders .
Drug Delivery Systems
Researchers have also considered this compound for drug delivery applications. Its hydrophilic and lipophilic features make it an interesting candidate for encapsulating and targeting therapeutic agents. Nanoparticles or micelles incorporating this compound could enhance drug delivery efficiency .
特性
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-pentoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S.ClH/c1-3-4-5-12-24-15-8-6-14(7-9-15)18(23)21-19-20-16-10-11-22(2)13-17(16)25-19;/h6-9H,3-5,10-13H2,1-2H3,(H,20,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGMCLZDHBTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)



![9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2977282.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)
![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)


![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)
![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)
